molecular formula C10H8FN3O2 B2830099 6-amino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 16357-51-0

6-amino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2830099
CAS No.: 16357-51-0
M. Wt: 221.191
InChI Key: DEJCZMYPEDKNIG-UHFFFAOYSA-N
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Description

6-amino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of an amino group at the 6th position, a fluorophenyl group at the 1st position, and two keto groups at the 2nd and 4th positions of the pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization with urea. The reaction conditions typically involve heating the mixture under reflux for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts, such as metal oxides, can also be employed to improve the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used.

Scientific Research Applications

6-amino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: It has shown promise as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the development of agrochemicals and other industrial applications due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 6-amino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects in the case of disease treatment.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione
  • 6-amino-1-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione
  • 6-amino-1-(4-methylphenyl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

6-amino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design.

Properties

IUPAC Name

6-amino-1-(4-fluorophenyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c11-6-1-3-7(4-2-6)14-8(12)5-9(15)13-10(14)16/h1-5H,12H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJCZMYPEDKNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CC(=O)NC2=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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